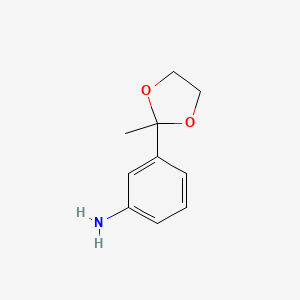

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMQVZUQYHIOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303573 | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-14-3 | |

| Record name | 51226-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a versatile chemical intermediate. The information is compiled for use in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

This compound, with CAS Number 51226-14-3, is an aniline derivative featuring a protected ketone functionality in the form of a methyl-substituted dioxolane ring.[1][2] This structure makes it a valuable building block in multi-step organic synthesis, where the protected ketone can be deprotected under specific conditions after modifications to the aniline moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51226-14-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| SMILES | CC1(OCCO1)C2=CC(=CC=C2)N | [1] |

| Purity | Min. 95% (typical for commercial grades) | [2] |

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected data are summarized below.

Table 2: Summary of Spectroscopic Data

| Technique | Description |

| ¹H NMR | Expected signals include aromatic protons from the aniline ring, a singlet for the methyl group, and multiplets for the methylene protons of the dioxolane ring. The amine protons will also be present. |

| ¹³C NMR | Expected signals include distinct peaks for the aromatic carbons, the quaternary carbon of the dioxolane ring, the methyl carbon, and the methylene carbons of the dioxolane. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (179.22) is expected. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would include N-H stretching for the amine group, C-H stretching for aromatic and aliphatic components, C=C stretching for the aromatic ring, and C-O stretching for the dioxolane ether linkages. |

Experimental Protocols

A. Synthesis of this compound

A common synthetic route involves the acid-catalyzed acetalization of 3-aminoacetophenone with ethylene glycol. This reaction protects the ketone group, allowing for subsequent reactions involving the aniline amine group.

Protocol: Acetal Protection of 3-Aminoacetophenone

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-aminoacetophenone (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3][4]

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[3][4]

-

Serious Eye Damage: Category 1 - Causes serious eye damage.[3][4]

-

Skin Sensitization: Category 1 - May cause an allergic skin reaction.[3][4]

-

Germ Cell Mutagenicity: Category 2 - Suspected of causing genetic defects.[3][4]

-

Carcinogenicity: Category 2 - Suspected of causing cancer.[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 - Causes damage to organs (Blood) through prolonged or repeated exposure.[3][4]

-

Aquatic Toxicity: Acute and Chronic Category 1 - Very toxic to aquatic life with long-lasting effects.[3][4]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[3][5]

-

Personal Protective Equipment: Wear protective gloves, protective clothing, and tightly fitting safety goggles or a face shield.[3] Respiratory protection may be necessary if vapors or mists are generated.[3]

-

Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace.[3]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[5] Rinse mouth.[3]

-

If on Skin: Take off immediately all contaminated clothing.[5] Rinse skin with water/shower.[4]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]

Logical Workflow for Quality Control

Ensuring the purity and identity of this compound is critical for its use in further applications. A standard quality control workflow is outlined below.

Caption: Standard quality control (QC) workflow for chemical intermediates.

References

Spectroscopic and Synthetic Profile of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline (CAS No: 51226-14-3).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. This information is intended to serve as a valuable resource for the identification, synthesis, and characterization of this compound in research and development settings.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t, J ≈ 7.8 Hz | 1H | Ar-H (H5) |

| ~6.85 | d, J ≈ 7.8 Hz | 1H | Ar-H (H6) |

| ~6.75 | s | 1H | Ar-H (H2) |

| ~6.60 | d, J ≈ 7.8 Hz | 1H | Ar-H (H4) |

| ~4.05 | m | 2H | O-CH₂ |

| ~3.80 | m | 2H | O-CH₂ |

| ~3.70 | br s | 2H | NH₂ |

| ~1.65 | s | 3H | CH₃ |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | Ar-C (C3) |

| ~145.0 | Ar-C (C1) |

| ~129.0 | Ar-C (C5) |

| ~118.0 | Ar-C (C6) |

| ~115.0 | Ar-C (C4) |

| ~114.5 | Ar-C (C2) |

| ~109.0 | C(CH₃)(O)₂ |

| ~65.0 | O-CH₂ |

| ~27.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2990 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bend (scissoring) and C=C Stretch (aromatic) |

| 1500 - 1400 | Medium to Strong | C=C Stretch (aromatic) |

| 1250 - 1000 | Strong | C-O Stretch (dioxolane) and C-N Stretch |

| 900 - 675 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 120 | [M - C₂H₄O - CH₃]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the acid-catalyzed acetalization of 3-aminoacetophenone with ethylene glycol.

Synthesis of this compound

Reaction Scheme:

Materials:

-

3-Aminoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate for extraction

-

Hexane and ethyl acetate for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminoacetophenone (1.0 eq), ethylene glycol (1.5 - 2.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq), and a sufficient volume of toluene to suspend the reagents.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, or when no more water is collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. The document details the predicted proton NMR spectral data, a standard experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding proton assignments. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a meta-substituted aniline ring and a 2-methyl-1,3-dioxolane group. The protons on the aromatic ring, the dioxolane ring, the methyl group, and the amine group each produce unique signals.

Figure 1: Molecular structure of this compound with key proton groups labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for similar structural motifs and spin-spin coupling principles.[1][2] The exact chemical shifts can vary depending on the solvent and concentration used.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (Methyl) | 1.6 - 1.8 | Singlet (s) | 3H | - |

| O-CH₂-CH₂-O (Dioxolane) | 3.9 - 4.2 | Multiplet (m) | 4H | - |

| NH₂ (Amine) | 3.5 - 4.5 | Broad Singlet (br s) | 2H | - |

| Ar-H (H-6) | 6.5 - 6.7 | Doublet of Doublets (dd) | 1H | J(ortho) = 7-9, J(meta) = 2-3 |

| Ar-H (H-2) | 6.7 - 6.9 | Triplet (t) or Singlet-like | 1H | J(meta) ≈ 2 |

| Ar-H (H-4) | 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | J(ortho) = 7-9, J(meta) = 2-3 |

| Ar-H (H-5) | 7.0 - 7.2 | Triplet (t) | 1H | J(ortho) = 7-9 |

Experimental Protocol

A standard protocol for obtaining a ¹H NMR spectrum of this compound is as follows.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Modern spectrometers can also reference the residual solvent peak.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[5][6]

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and coupling constants to aid in the assignment of the signals.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

Figure 2: A flowchart illustrating the key steps in the analysis of the ¹H NMR spectrum.

This technical guide provides the essential information for understanding and interpreting the ¹H NMR spectrum of this compound. The provided data and protocols are intended to assist researchers in confirming the identity and purity of this compound, which is a valuable intermediate in various synthetic applications, including drug discovery.

References

In-Depth Technical Guide: 13C NMR Analysis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted ¹³C NMR spectrum based on established chemical shift principles and data from analogous molecular fragments. This approach is a standard and reliable method in chemical analysis for the structural elucidation of novel or uncharacterized compounds.

The guide includes a detailed table of predicted chemical shifts, a complete experimental protocol for acquiring such a spectrum, and a molecular structure diagram with labeled carbon atoms for clear correlation.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the known spectral data of aniline, 3-substituted anilines, and 2-methyl-1,3-dioxolane. The substituent effects on the aniline ring and the characteristic shifts of the dioxolane moiety have been carefully considered to provide an accurate estimation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~147.0 | Ipso-carbon bearing the amino group, deshielded. |

| C2 | ~114.0 | Ortho-carbon to the amino group, shielded by its electron-donating effect. |

| C3 | ~145.0 | Ipso-carbon bearing the dioxolane substituent, deshielded. |

| C4 | ~115.5 | Ortho-carbon to the amino group, shielded. |

| C5 | ~129.5 | Meta-carbon to the amino group, less affected by its electronic effects. |

| C6 | ~118.0 | Para-carbon to the amino group, shielded. |

| C7 | ~108.0 | Quaternary carbon of the dioxolane ring, significantly deshielded by two oxygen atoms. |

| C8, C9 | ~64.5 | Methylene carbons of the dioxolane ring, characteristic chemical shift for this environment. |

| C10 | ~25.0 | Methyl carbon of the dioxolane substituent. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the data presented in the table.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Weight: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined solvent peak at ~77.16 ppm. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common in modern NMR spectroscopy.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.

3. Data Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0 to 220 ppm).

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.

-

Pulse Width: Use a calibrated 30° or 45° pulse angle to reduce the overall experiment time without significantly compromising signal intensity.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Spectral Prediction

The process of predicting the ¹³C NMR spectrum of a molecule where no experimental data is available follows a logical workflow. This involves dissecting the molecule into its constituent parts, gathering known spectral data for these fragments, and then reassembling the predicted spectrum based on established substituent effects.

Caption: Workflow for predicting the ¹³C NMR spectrum of the target molecule.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a versatile aromatic amine containing a protected ketone functional group. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and quality control in synthetic chemistry and drug development processes. This document outlines the predicted characteristic IR absorption bands, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the aromatic amine (aniline) moiety, the dioxolane ring (a cyclic acetal), the aromatic ring itself, and the aliphatic carbon-hydrogen bonds of the methyl and dioxolane groups. The absence of a strong carbonyl (C=O) absorption (typically found around 1680-1710 cm⁻¹ for aromatic ketones) and the presence of strong C-O stretching bands are key indicators of the successful formation of the dioxolane protective group from the parent compound, 3-aminoacetophenone.

The primary amine group gives rise to several characteristic absorptions. Aromatic primary amines typically display two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric vibrations.[1][2] An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[1] Furthermore, the C-N stretching vibration of aromatic amines produces a strong band in the 1335-1250 cm⁻¹ range.[1][3]

The dioxolane ring is characterized by strong C-O stretching vibrations. Cyclic ethers and acetals exhibit multiple strong bands in the 1300-1000 cm⁻¹ region. These bands, often complex, are a hallmark of the acetal structure and are crucial for confirming its presence.

The aromatic ring contributes to several peaks in the spectrum. These include aromatic C-H stretching vibrations, which typically appear just above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region.[4] Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring and appear in the 900-690 cm⁻¹ range.

Finally, the aliphatic C-H bonds from the methyl group and the ethylene glycol moiety of the dioxolane ring will show stretching absorptions just below 3000 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the predicted quantitative data for the key infrared absorption bands of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3450 & ~3360 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| ~3030 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Methyl & Dioxolane) |

| ~1620 | Medium-Strong | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1280 | Strong | C-N Stretch | Aromatic Amine |

| ~1150-1050 | Strong, Multiple Bands | C-O Stretch | Dioxolane (Acetal) |

| ~880-780 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

Experimental Protocols

A standard and efficient method for acquiring the IR spectrum of this compound, which is typically a liquid or low-melting solid, is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for structural verification and purity analysis.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Materials:

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will measure the ambient atmosphere (water vapor, CO₂) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[5] Ensure the crystal surface is completely covered.

-

If the sample is a solid, place a small amount onto the crystal and apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[6]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Perform baseline correction and normalization if necessary for comparison with other spectra.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound, from sample handling to structural confirmation.

Caption: Workflow for IR Spectral Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

Mass Spectrometry of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a compound of interest in pharmaceutical and chemical synthesis. This document outlines predicted fragmentation patterns, presents key mass-to-charge ratio (m/z) data, and offers detailed experimental protocols for its characterization. The information herein is intended to support researchers in identifying and quantifying this molecule, as well as in elucidating its structure through mass spectral techniques.

Introduction

This compound is an aromatic amine containing a protected ketone functional group in the form of a cyclic ketal. Its molecular formula is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol .[1] Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices and for quality control during synthesis and drug development processes. Mass spectrometry provides essential information regarding the molecular weight and structural features of the molecule through the analysis of its fragmentation patterns.[2]

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the aniline and the 2-methyl-1,3-dioxolane moieties. The aniline portion can direct fragmentation through pathways common to aromatic amines, while the dioxolane group will likely undergo characteristic cleavages.

Predicted Mass Spectral Data

The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios (m/z) for this compound upon electron ionization. The relative abundances are qualitative predictions based on the expected stability of the resulting ions.

| m/z | Predicted Fragment Ion | Predicted Structure | Notes |

| 179 | [M]⁺ | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |

| 164 | [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of a methyl group from the dioxolane ring. |

| 120 | [M - C₂H₃O₂]⁺ | [C₇H₆N-C=O]⁺ | Loss of the dioxolane ring substituent, forming a benzoyl-like cation. |

| 106 | [C₇H₈N]⁺ | [H₂N-C₆H₄-CH₂]⁺ | Rearrangement and cleavage. |

| 93 | [C₆H₇N]⁺ | [C₆H₅NH₂]⁺ | Aniline radical cation, a common fragment for aniline derivatives. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the amino group from the aniline fragment. |

Experimental Protocols

A comprehensive characterization of this compound involves a multi-technique approach.[2] The following are detailed methodologies for key experiments.

Sample Preparation for Mass Spectrometry

-

Solution Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2]

-

Acidification (for ESI): For electrospray ionization (ESI) in positive ion mode, a small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.[2]

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile samples or when coupling with liquid-phase separation is desired, LC-MS with ESI is a powerful alternative.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]

-

LC Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[2]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

MS Parameters:

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

References

Physical characteristics of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available physical and chemical characteristics of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. This compound, with the CAS number 51226-14-3, is a versatile small molecule scaffold.[1] While detailed experimental data remains limited in publicly accessible literature, this guide consolidates the existing information from chemical suppliers and databases. The core focus is on presenting the known quantitative data and outlining the general synthetic approaches for related compounds, acknowledging the absence of specific protocols for the title compound. There is currently no available information on the biological activity or associated signaling pathways for this compound.

Core Physical and Chemical Characteristics

The fundamental properties of this compound have been compiled from various chemical supplier databases. A summary of these characteristics is presented in Table 1 for straightforward reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 51226-14-3 | [1][2] |

| Appearance | Powder | |

| Purity | ≥95% | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or detailed characterization of this compound. However, general synthetic routes for analogous 1,3-dioxolane and aniline derivatives are well-established.

General Synthesis of Related Dioxolanes

The synthesis of 1,3-dioxolane derivatives often involves the reaction of a ketone or aldehyde with a diol in the presence of an acid catalyst.[3] For the target molecule, a plausible synthetic pathway, illustrated in the logical relationship diagram below, would involve the reaction of 3-aminoacetophenone with ethylene glycol.

Logical Relationship: Plausible Synthesis Route

Caption: Plausible synthetic route for the target compound.

Characterization Data

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the biological effects of various other dioxolane-containing compounds has shown a range of activities, including antibacterial and antifungal properties.[3] However, these findings cannot be directly extrapolated to the title compound without specific experimental validation.

Conclusion and Future Directions

This technical guide consolidates the limited available information on the physical and chemical properties of this compound. While its basic chemical identity is established, there is a significant lack of quantitative physical data, detailed experimental protocols for its synthesis and characterization, and any information on its biological effects.

For researchers and drug development professionals, this presents an opportunity for foundational research. Future work should focus on:

-

Synthesis and Purification: Developing and documenting a reliable synthetic protocol.

-

Physicochemical Characterization: Determining key physical constants such as melting point, boiling point, density, and solubility in various solvents.

-

Spectroscopic Analysis: Obtaining and interpreting NMR, IR, and mass spectrometry data to create a comprehensive analytical profile.

-

Biological Screening: Investigating potential biological activities through a range of in vitro and in vivo assays.

The generation of this fundamental data is crucial for unlocking the potential of this compound as a scaffold in medicinal chemistry and drug discovery.

References

In-Depth Technical Guide: Stability and Storage of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline. The information is compiled from available safety data sheets and extrapolated from the known chemical properties of its constituent functional groups: a cyclic ketal (dioxolane) and an aromatic amine (aniline).

Core Stability Profile

This compound is generally considered to be chemically stable under standard ambient conditions, specifically at room temperature and in the absence of significant environmental stressors. However, its stability is contingent on proper storage and handling to prevent degradation. The primary points of lability are the dioxolane ring, which is susceptible to acid-catalyzed hydrolysis, and the aniline moiety, which can be sensitive to oxidation and light.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions and known incompatibilities.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, well-ventilated place. Refrigeration is often recommended for long-term storage. | [1][2] |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) to prevent oxidation. | [1] |

| Container | Keep container tightly closed in a dry place. | [1][3] |

| Light | Protect from light, as aromatic amines can be photosensitive. | [4] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. | [3][5] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. | [6] |

Potential Degradation Pathways

Hydrolysis of the Dioxolane Ring

The 2-methyl-1,3-dioxolane group is a cyclic ketal, which acts as a protecting group for a ketone. Acetals and ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The presence of even trace amounts of acid can catalyze the cleavage of the C-O bonds within the ring, leading to the formation of 3-aminoacetophenone and ethylene glycol.

References

The Strategic Utility of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: An In-depth Technical Guide for Chemical and Pharmaceutical Innovators

Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex target molecules. Among these, 3-(2-Methyl-1,3-dioxolan-2-yl)aniline emerges as a versatile and valuable scaffold. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of the dioxolane moiety serves as a masked ketone, offering a latent site for further chemical elaboration, while the aniline functionality provides a nucleophilic handle for a myriad of chemical transformations.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature, possessing the key physical and chemical properties summarized in Table 1. Its structure combines the reactivity of an aromatic amine with the protective stability of a cyclic ketal. This dual functionality is the cornerstone of its utility as a building block.

| Property | Value | Reference |

| CAS Number | 51226-14-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Commercially available |

| Purity | Typically ≥95% |

Synthesis of the Building Block

The most common and efficient synthesis of this compound involves a two-step process starting from 3-nitroacetophenone. The initial step is the protection of the ketone functionality, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Ketalization of 3-Nitroacetophenone

A solution of 3-nitroacetophenone (1 equivalent) in toluene is treated with ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-nitrophenyl)-2-methyl-1,3-dioxolane.

Step 2: Reduction of the Nitro Group

The resulting 2-(3-nitrophenyl)-2-methyl-1,3-dioxolane is dissolved in ethanol or methanol, and a catalyst such as palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation at a pressure of 0.5-0.6 MPa and a temperature of 60-70°C.[2] The reaction is monitored by TLC until the starting material is consumed. After completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to afford this compound. The crude product can be purified by column chromatography or recrystallization.

A visual representation of this synthetic workflow is provided below.

Applications in Multi-Step Synthesis: A Case Study in Kinase Inhibitor Scaffolds

The utility of this compound as a versatile building block is exemplified in its application in the synthesis of substituted quinolines and pyrimidines, core structures in many kinase inhibitors. The aniline moiety provides a reactive handle for cyclization reactions, while the protected ketone allows for late-stage functionalization.

A representative synthetic application involves the construction of a substituted pyrimidine ring, a common pharmacophore in kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative

Step 1: Condensation Reaction

This compound (1 equivalent) is reacted with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst to form a substituted pyrimidine ring. The choice of reaction conditions depends on the specific nature of the dicarbonyl component.

Step 2: Deprotection and Further Functionalization

The dioxolane protecting group can be readily removed under acidic conditions to reveal the ketone functionality. This ketone can then be further functionalized, for example, through reductive amination or Wittig reactions, to introduce additional diversity and modulate the biological activity of the final compound.

The logical flow of this synthetic strategy is depicted in the following diagram.

Relevance to Signaling Pathways in Drug Discovery

The kinase inhibitor scaffolds synthesized using this compound can be designed to target specific protein kinases that are dysregulated in various diseases, most notably cancer. Protein kinases are key components of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.

For instance, many kinase inhibitors are designed to block the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The general mechanism of action for such an inhibitor is illustrated below.

Conclusion

This compound stands out as a strategically valuable building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical manipulations, enabling the construction of diverse molecular scaffolds. The ability to unmask a ketone at a later synthetic stage provides a powerful tool for generating libraries of analogs for structure-activity relationship studies. For researchers and professionals in drug development, the incorporation of this building block into their synthetic strategies can offer a streamlined and efficient pathway to novel and potent therapeutic agents.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to Dioxolane Protection of Ketones

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development and discovery, the selective transformation of functional groups is paramount. The carbonyl group of a ketone, a hub of reactivity, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of protective strategies, the formation of a 1,3-dioxolane stands out as a robust and versatile method. This technical guide provides a comprehensive overview of the role of dioxolanes as protecting groups for ketones, detailing their formation, stability, and deprotection, supported by quantitative data, experimental protocols, and mechanistic visualizations.

The Principle of Dioxolane Protection

The core strategy involves the conversion of a ketone's reactive carbonyl group into a significantly less reactive cyclic ketal, specifically a 1,3-dioxolane. This transformation is achieved by reacting the ketone with ethylene glycol under acidic conditions. The resulting dioxolane is stable to a wide range of nucleophilic and basic reagents, effectively shielding the carbonyl functionality while other parts of the molecule undergo chemical modification.[1][2] Once the desired transformations are complete, the ketone can be readily regenerated by acid-catalyzed hydrolysis of the dioxolane.[1][2]

This protection-deprotection sequence is a fundamental tactic in the synthesis of complex molecules, ensuring high yields and specificity.

Formation of Dioxolanes: Ketalization

The formation of a dioxolane from a ketone and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction. The equilibrium of this reaction is typically driven towards the product by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[1][2]

Catalysts for Ketalization

A variety of Brønsted and Lewis acids can be employed to catalyze the formation of dioxolanes. The choice of catalyst often depends on the substrate's sensitivity and the desired reaction conditions.

| Catalyst | Typical Conditions | Substrate Example | Yield (%) | Reaction Time (h) | Reference |

| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux, Dean-Stark | Cyclohexanone | >95 | 2-4 | [3][4] |

| Sulfuric Acid (H₂SO₄) | Toluene, reflux, Dean-Stark | Cyclohexanone | High | 2-5 | [5] |

| Hydrochloric Acid (HCl) | Dichloromethane, RT | Acetone | High | 24 | |

| Amberlyst-15 | Toluene, reflux, Dean-Stark | Cyclohexanone | 85 | 5 | [6] |

| Bismuth(III) triflate (Bi(OTf)₃) | Dichloromethane, RT | Various ketones | 80-95 | 0.5-2 |

Table 1: Comparison of Common Catalysts for Dioxolane Formation. Note: Reaction conditions and yields can vary depending on the specific substrate and scale.

Experimental Protocol: Protection of Cyclohexanone using p-TSA

This protocol describes a standard procedure for the protection of cyclohexanone as its ethylene ketal using p-toluenesulfonic acid as the catalyst.[3][4]

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (10.0 g, 0.102 mol), ethylene glycol (9.5 g, 0.153 mol), p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol), and toluene (100 mL).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by distillation or column chromatography to yield cyclohexanone ethylene ketal.

Stability of Dioxolanes

A key advantage of the dioxolane protecting group is its stability under a wide range of reaction conditions. Dioxolanes are generally resistant to:

-

Bases: Stable to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[1][2]

-

Reducing Agents: Stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2]

-

Oxidizing Agents: Generally stable to many oxidizing agents, although strong oxidizing conditions in the presence of Lewis acids may lead to cleavage.[2]

| Reagent/Condition | Stability |

| Strong Bases (e.g., NaOH, NaOMe, n-BuLi) | Stable |

| Nucleophiles (e.g., RMgX, RLi, CN⁻) | Stable |

| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable |

| Mild Oxidants (e.g., PCC, PDC) | Stable |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | May be cleaved, especially with Lewis acids |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable |

| Acidic Conditions (aqueous) | Labile |

Table 2: General Stability of Dioxolane Protecting Groups.

Deprotection of Dioxolanes: Regeneration of the Ketone

The removal of the dioxolane protecting group is most commonly achieved through acid-catalyzed hydrolysis. The equilibrium of the ketalization reaction is reversed by the presence of excess water.

References

Methodological & Application

Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline from 3-aminoacetophenone. This transformation involves the protection of the ketone functional group as a cyclic ketal, a crucial step in multi-step organic syntheses where the ketone's reactivity needs to be masked.

Introduction

3-Aminoacetophenone is a versatile starting material in the synthesis of various pharmaceutical compounds and other fine chemicals. The protection of its ketone functionality is often necessary to prevent unwanted side reactions during subsequent chemical modifications. Ketalization with ethylene glycol in the presence of an acid catalyst is a common and efficient method for achieving this protection. The resulting compound, this compound, can then be used in a variety of reactions, such as those involving the amino group, without interference from the ketone.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed reaction between 3-aminoacetophenone and ethylene glycol, forming a five-membered cyclic ketal and water as a byproduct. To drive the equilibrium towards the product, water is typically removed during the reaction using a Dean-Stark apparatus.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the ketalization of acetophenones.

Materials:

-

3-Aminoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 3-aminoacetophenone (1.0 eq).

-

Add toluene to dissolve the starting material.

-

Add ethylene glycol (2.0-3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | Yellow to light brown solid |

| This compound | C₁₀H₁₃NO₂ | 179.22 | Not specified |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value/Range | Notes |

| Stoichiometry | ||

| 3-Aminoacetophenone | 1.0 eq | Limiting reagent. |

| Ethylene glycol | 2.0 - 3.0 eq | Used in excess to drive the reaction towards product formation. |

| p-Toluenesulfonic acid | 0.02 - 0.05 eq | Catalytic amount. |

| Reaction Conditions | ||

| Solvent | Toluene | Allows for azeotropic removal of water. |

| Temperature | Reflux | Typically around 110-120 °C. |

| Reaction Time | 4 - 24 h | Monitor by TLC. |

| Work-up & Purification | ||

| Quenching | Sat. NaHCO₃ | Neutralizes the acid catalyst. |

| Purification Method | Column Chromatography | Silica gel, eluting with a gradient of ethyl acetate in hexanes. |

| Expected Outcome | ||

| Expected Yield | > 80% | Yields can vary based on reaction scale and optimization. |

| Purity | > 95% | After chromatographic purification. |

Characterization Data (Predicted)

The following are predicted spectroscopic data based on the structure of this compound. Actual experimental data should be acquired for confirmation.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10-7.20 (m, 1H, Ar-H)

-

δ 6.80-6.90 (m, 2H, Ar-H)

-

δ 6.60-6.70 (m, 1H, Ar-H)

-

δ 4.00-4.10 (m, 2H, -OCH₂-)

-

δ 3.70-3.80 (m, 2H, -OCH₂-)

-

δ 3.60 (s, 2H, -NH₂)

-

δ 1.65 (s, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 147.0 (Ar-C-NH₂)

-

δ 140.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 118.0 (Ar-CH)

-

δ 115.0 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 109.0 (O-C-O)

-

δ 64.5 (-OCH₂-)

-

δ 27.5 (-CH₃)

Infrared (IR) (KBr, cm⁻¹):

-

3450-3300 (N-H stretch)

-

3100-3000 (Ar C-H stretch)

-

2980-2850 (Aliphatic C-H stretch)

-

1620-1580 (C=C stretch, aromatic)

-

1250-1050 (C-O stretch, ketal)

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene is flammable and toxic; handle with care.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

-

3-Aminoacetophenone is harmful if swallowed and causes skin irritation.

This application note provides a comprehensive guide for the synthesis of this compound. By following this protocol, researchers can reliably prepare this valuable intermediate for their synthetic endeavors.

Application Notes and Protocols: Ketalization of 3-Aminoacetophenone with Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds. Ketalization is a common and effective method for protecting ketones and aldehydes from undesired reactions under neutral or basic conditions. The resulting ketal, specifically a 1,3-dioxolane when using ethylene glycol, is stable to a wide range of reagents, including hydrides, organometallics, and bases. This stability, coupled with the ability to deprotect the carbonyl group under acidic conditions, makes ketalization an invaluable tool for synthetic chemists.

This document provides detailed application notes and a comprehensive protocol for the ketalization of 3-aminoacetophenone with ethylene glycol to synthesize 3-(2-methyl-1,3-dioxolan-2-yl)aniline. This compound is a valuable building block in medicinal chemistry and drug discovery, as the aniline moiety is a common feature in many biologically active molecules.[1][2] The protection of the ketone in 3-aminoacetophenone allows for selective modification at other positions of the molecule, such as the amino group or the aromatic ring.

Applications in Drug Development

The product, this compound, serves as a versatile intermediate in the synthesis of a variety of pharmaceutical scaffolds.[3] The presence of the free amino group on the phenyl ring allows for a wide range of subsequent chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amide-containing drug candidates.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

N-alkylation and N-arylation reactions: Introducing further diversity to the molecular structure.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitutions (e.g., Sandmeyer reaction) to introduce a wide array of functional groups.

The aniline functional group is a known "structural alert" in drug discovery due to potential metabolic liabilities.[4] By using the ketal-protected form, researchers can perform necessary synthetic transformations while minimizing potential side reactions, and the ketone can be deprotected at a later stage if required.

Reaction Scheme

The acid-catalyzed ketalization of 3-aminoacetophenone with ethylene glycol proceeds via a reversible reaction. To drive the equilibrium towards the product, the water formed during the reaction must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Caption: Reaction scheme for the ketalization of 3-aminoacetophenone.

Experimental Protocol

This protocol describes a general procedure for the acid-catalyzed ketalization of 3-aminoacetophenone with ethylene glycol using a Dean-Stark apparatus for water removal.

Materials:

-

3-Aminoacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (e.g., 10.0 g, 1.0 eq).

-

Add toluene (e.g., 100 mL) as the solvent.

-

Add ethylene glycol (e.g., 1.5 - 2.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (e.g., 0.05 - 0.1 eq). Note: Due to the basicity of the amino group, a larger amount of acid catalyst may be required.

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap and thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction time can vary from 4 to 24 hours.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

-

Data Presentation

| Entry | Substrate | Catalyst (eq) | Solvent | Time (h) | Yield (%) |

| 1 | Acetophenone | p-TsOH (0.05) | Toluene | 6 | 95 |

| 2 | 4-Chloroacetophenone | p-TsOH (0.05) | Benzene | 8 | 92 |

| 3 | 4-Methoxyacetophenone | p-TsOH (0.05) | Toluene | 12 | 88 |

| 4 | 3-Nitroacetophenone | H₂SO₄ (cat.) | Toluene | 10 | 85 |

| 5 | 3-Aminoacetophenone | p-TsOH (0.1-0.5) | Toluene | 8-24 | (Expected) 70-90 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

The ketalization of 3-aminoacetophenone with ethylene glycol is a robust and scalable reaction that provides a valuable intermediate for drug discovery and organic synthesis. Careful control of the reaction conditions, particularly the efficient removal of water and appropriate catalyst loading, is crucial for achieving high yields. The provided protocol and data serve as a comprehensive guide for researchers to successfully perform this transformation and utilize the resulting product in their synthetic endeavors.

References

- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures.[1][3] 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is a valuable building block, incorporating a protected ketone functionality, which can be deprotected post-coupling to yield a variety of substituted 3-aminoacetophenones. These products are key intermediates in the synthesis of numerous biologically active compounds.

These application notes provide a generalized protocol for the Suzuki coupling reaction of this compound with various aryl and heteroaryl boronic acids. The protocol is based on established methodologies for structurally similar anilines and is intended as a starting point for reaction optimization.[1][4]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1][2][3]

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific aryl or heteroaryl boronic acids.

Materials:

-

3-Bromo- or 3-iodo-(2-methyl-1,3-dioxolan-2-yl)aniline (starting material)

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo- or 3-iodo-(2-methyl-1,3-dioxolan-2-yl)aniline (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Anhydrous solvent is added, followed by the palladium catalyst (2-5 mol%).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

Table 1: Typical Reaction Components and Their Roles

| Component | Example | Role | Stoichiometry (eq) |

| Aryl Halide | 3-Bromo-(2-methyl-1,3-dioxolan-2-yl)aniline | Electrophile | 1.0 |

| Boronic Acid | Phenylboronic acid | Nucleophile | 1.1 - 1.5 |

| Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling | 0.01 - 0.05 |

| Base | K₂CO₃ | Activates the boronic acid | 2.0 - 3.0 |

| Solvent | 1,4-Dioxane/H₂O | Reaction medium | - |

Table 2: Hypothetical Results for Suzuki Coupling with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-(2-Methyl-1,3-dioxolan-2-yl)-N-phenylaniline | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-3-(2-methyl-1,3-dioxolan-2-yl)aniline | 92 |

| 3 | 3-Thienylboronic acid | 3-(2-Methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-yl)aniline | 78 |

| 4 | 4-Pyridinylboronic acid | N-(4-Pyridinyl)-3-(2-methyl-1,3-dioxolan-2-yl)aniline | 75 |

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. The purity of the reagents, especially the boronic acid, is crucial.

-

Side Reactions: The primary amine functionality can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[5] Using a bulky phosphine ligand can sometimes mitigate this issue. The acetal protecting group is generally stable under these conditions, but strongly acidic or basic conditions should be avoided during work-up if deprotection is not desired.

-

Catalyst Deactivation: Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation and deactivation of the Pd(0) catalyst.

By following this generalized protocol and considering the potential for optimization, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a potential kinase inhibitor scaffold utilizing 3-(2-methyl-1,3-dioxolan-2-yl)aniline as a key starting material. The strategy focuses on the construction of a 4-anilinoquinazoline core, a privileged structure in many clinically approved kinase inhibitors. The dioxolane moiety serves as a protected form of a ketone, which can be deprotected in the final steps to yield a functional group amenable to further derivatization or to act as a key pharmacophoric element. This approach allows for the synthesis of novel compounds targeting various protein kinases implicated in oncogenesis and other diseases. Detailed methodologies for synthesis, purification, and characterization are provided, along with representative data and visualizations to guide researchers in the development of new therapeutic agents.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.[1] The aniline moiety at the 4-position of the quinazoline ring plays a crucial role in the binding of these inhibitors to the hinge region of the kinase active site. Modifications to the aniline ring can significantly impact the potency, selectivity, and pharmacokinetic properties of the inhibitor.